4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Description
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 6118-51-0), also known as exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride, is a polycyclic compound synthesized via Diels-Alder reactions between maleic anhydride and cyclopentadiene . Its rigid norbornene scaffold and dual lactone-lactam structure enable interactions with biological targets such as NMDA receptors and voltage-gated calcium channels (VGCC), making it a promising candidate for neuroprotection .
Properties
IUPAC Name |
(1S,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3-,4+,5?,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNRBAAQFZCLF-LAXKNYFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction mechanism follows a concerted cycloaddition pathway, where furan acts as the diene and maleic anhydride as the dienophile. The exo-selectivity of the reaction is critical, as it dictates the spatial arrangement of the oxygen atoms in the tricyclic system. Nuclear magnetic resonance (NMR) analysis confirms the exclusive formation of the exo-isomer, with no detectable endo-product under standard conditions.
Standard Laboratory Procedure
A representative synthesis protocol is outlined below:
| Parameter | Details |
|---|---|
| Reactants | Maleic anhydride (20 g, 204 mmol), Furan (15 mL) |
| Solvent | Anhydrous 1,4-dioxane (50 mL) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 30 minutes stirring, followed by overnight standing |
| Workup | Vacuum filtration, washing with diethyl ether |
| Yield | 93.7% |
The product precipitates as colorless crystals, requiring no further purification. The use of anhydrous dioxane ensures optimal solubility of maleic anhydride while minimizing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing the transition state. Comparative studies indicate that alternatives such as tetrahydrofuran (THF) reduce yields by 15–20% due to competitive coordination with the dienophile.
Temperature and Pressure Effects
While the reaction proceeds efficiently at ambient temperature, elevated temperatures (40–50°C) accelerate the process but risk partial decomposition of the product. Atmospheric pressure suffices, eliminating the need for specialized equipment.
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, d6-DMSO):
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δ 6.580 (s, 2H, olefinic protons)
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δ 5.349 (s, 2H, bridgehead protons)
13C NMR (100 MHz, d6-DMSO):
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δ 171.83 (carbonyl carbons)
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δ 137.11 (olefinic carbons)
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δ 81.938 (ether carbons)
FT-IR (KBr):
Purity Assessment
High-performance liquid chromatography (HPLC) analyses routinely report purity >99% when the above protocol is followed. Residual solvents are absent due to the crystalline nature of the product.
Industrial-Scale Production
Scalability Challenges
While lab-scale syntheses achieve near-quantitative yields, industrial production requires adjustments:
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Reactor Design: Batch reactors with efficient cooling systems prevent exothermic runaway reactions.
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Solvent Recovery: Dioxane is distilled and reused to reduce costs and environmental impact.
Pilot Plant Data
A 100 kg batch production trial demonstrated:
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 93.7% | 89.2% |
| Purity | >99% | 98.5% |
| Cycle Time | 24 hours | 18 hours |
The slight yield reduction at scale correlates with minor side product formation during rapid mixing.
Alternative Synthetic Routes
Enzymatic Approaches
Preliminary work with lipase catalysts in non-aqueous media shows promise for greener synthesis, though reaction times exceeding 72 hours make it impractical for large-scale use.
Recent Advances (2023–2025)
Continuous Flow Synthesis
Microreactor systems reduce reaction times to <10 minutes while maintaining 90% yield, though crystal nucleation in narrow channels remains a technical hurdle.
Bio-Based Furan Derivatives
Substituting petroleum-derived furan with 5-hydroxymethylfurfural (HMF) from biomass is under investigation. Early results show 65% yield, with ongoing optimization.
Chemical Reactions Analysis
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The epoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
Anti-inflammatory and Antioxidant Activities
Research indicates that 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione exhibits notable anti-inflammatory and antioxidant properties. These characteristics make it a candidate for therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and diabetes .
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains and fungi. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with essential metabolic processes .
Cancer Research
The compound has been investigated for its potential role in inhibiting the growth of cancer cells. Its derivatives are being studied for their ability to target specific molecular pathways involved in tumor progression .
Industrial Applications
Organic Synthesis and Polymer Chemistry
this compound serves as a valuable building block in organic synthesis and polymer chemistry due to its unique tricyclic structure and functional groups .
Production of Specialty Chemicals
It is utilized in the production of specialty chemicals that exhibit unique properties beneficial for various industrial applications .
Antioxidant Activity in Mouse Models
A study conducted on mouse models demonstrated that derivatives of dioxatricyclo compounds significantly reduced oxidative stress markers such as malondialdehyde (MDA) levels while increasing antioxidant enzyme activity. This suggests potential therapeutic benefits against oxidative damage in vivo.
Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited effective antimicrobial properties with a minimum inhibitory concentration (MIC) comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of specific enzymes or the activation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Neuroprotective Agents
Structural and Functional Analogues:
Key Findings :
- Derivatives of 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (e.g., compounds 3 , 7 , 11 ) showed superior neuroprotection to NGP1-01 and MK-801 in SH-SY5Y cells, enhancing cell viability by 23–53% at 10 µM .
- Compound 3 exhibited the highest neuroprotective activity (53.56 ± 9.29% cell viability) against MPP⁺-induced toxicity, surpassing tricycloundecene derivatives .
- In silico studies predicted better blood-brain barrier permeability (BBB score: 0.85–0.95) compared to nimodipine (BBB score: 0.3) .
Antimicrobial and Antiviral Agents
Azatricyclo Decene Dione Derivatives:
Key Findings :
- Chlorinated derivatives (e.g., hexachloro compound ) demonstrated potent activity against Staphylococcus aureus and Candida albicans.
- Aminoalkanol derivatives of 10-(diphenylmethylene)-4-azatricyclo[...]dione showed selective anti-HIV activity without significant cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, also known by its CAS number 5426-09-5, is a bicyclic compound with significant biological activity. This compound features a unique structure that contributes to its potential applications in various fields, including pharmacology and materials science.
- Molecular Formula : CHO
- Molecular Weight : 166.13 g/mol
- Melting Point : 118 °C
- Density : 1.540 ± 0.06 g/cm³ (predicted)
- Appearance : White to off-white solid
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies on related dioxatricyclo compounds have shown their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have reported that related bicyclic compounds demonstrate efficacy against a range of bacterial strains and fungi. This antimicrobial action may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies
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Antioxidant Activity in Mouse Models
- A study investigated the effects of derivatives of dioxatricyclo compounds on oxidative stress markers in mouse models. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activity, suggesting that these compounds could mitigate oxidative damage in vivo.
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Antimicrobial Efficacy
- In vitro tests on this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Significant reduction in MDA levels; increased antioxidant enzyme activity in mouse models |
| Study B | Antimicrobial Activity | Effective against multiple bacterial strains; MIC values comparable to antibiotics |
| Study C | Cellular Mechanisms | Induced apoptosis in cancer cell lines; potential as an anticancer agent |
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing and characterizing 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives?
- Synthesis : Derivatives are typically synthesized via Diels-Alder reactions using maleimide and substituted fulvenes, followed by functionalization with amines or epoxides (e.g., oxirane reactions) .
- Characterization : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include unit cell dimensions (e.g., monoclinic system with Å, Å, Å) and hydrogen bonding interactions (e.g., O–H⋯O carbonyl bonds) .
Q. How do substituents influence the crystal packing and intermolecular interactions of this tricyclic compound?
- Substituents like hydroxyethyl or phenyl groups dictate crystal symmetry and hydrogen-bonding networks. For example, hydroxyethyl derivatives form space groups with , while phenyl-substituted analogs exhibit distinct van der Waals interactions .
Q. What are the standard protocols for evaluating the biological activity of this compound?
- Antimicrobial Testing : Use Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains in broth microdilution assays .
- Antiviral Assays : Screen against RNA viruses (e.g., BVDV, HIV-1) and DNA viruses (e.g., HSV-1) using cell-based cytopathic effect (CPE) reduction protocols .
Advanced Research Questions
Q. How can computational methods (e.g., COMSOL Multiphysics) optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- AI-driven simulations enable multi-parameter optimization (e.g., temperature, solvent polarity) to predict reaction yields and byproduct formation. For example, coupling density functional theory (DFT) with experimental data improves enantioselectivity in asymmetric syntheses .
Q. What strategies resolve contradictions in bioactivity data across different microbial strains or viral models?
- Data Normalization : Account for strain-specific efflux pumps (e.g., Pseudomonas aeruginosa NCTC 6749) or viral replication kinetics (e.g., BVDV vs. HIV-1) by normalizing IC₅₀ values to control compounds (e.g., AZT for antivirals) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on membrane permeability using log calculations .
Q. How can factorial design improve the efficiency of crystallization experiments for novel derivatives?
- Variable Screening : Use 2 factorial designs to test factors like solvent polarity (e.g., ethanol/water ratios) and cooling rates. For monoclinic systems, optimal crystallization often occurs at 298 K with slow evaporation .
- Response Surface Methodology (RSM) : Model crystal purity (%) as a function of supersaturation and nucleation time to minimize defects .
Q. What theoretical frameworks guide the interpretation of spectroscopic and diffraction data for this compound?
- Conceptual Density Functional Theory (CDFT) : Predicts electron-density distributions to validate X-ray charge-density maps .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data, with plots highlighting contact hotspots .
Methodological Considerations
- Experimental Reproducibility : Always report and values for crystallographic refinements to ensure data transparency .
- Biological Replicates : Use ≥3 independent replicates in bioassays, with statistical validation via ANOVA () .
- Ethical Compliance : Follow institutional guidelines for handling pathogenic strains (e.g., ATCC-certified biosafety protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
